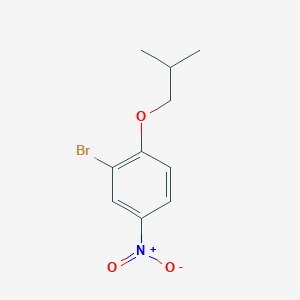

2-Bromo-1-isobutoxy-4-nitrobenzene

説明

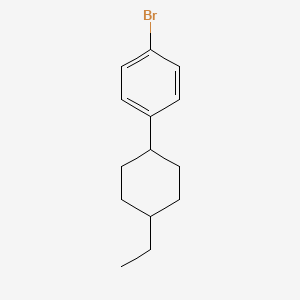

“2-Bromo-1-isobutoxy-4-nitrobenzene” is a chemical compound with the molecular formula C10H12BrNO3 . It has a molecular weight of 274.11 . The IUPAC name for this compound is 2-bromo-1-isobutoxy-4-nitrobenzene .

Molecular Structure Analysis

The InChI code for “2-Bromo-1-isobutoxy-4-nitrobenzene” is 1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “2-Bromo-1-isobutoxy-4-nitrobenzene” has a molecular weight of 274.11 .科学的研究の応用

Organic Synthesis

2-Bromo-1-isobutoxy-4-nitrobenzene: is utilized as a building block in organic synthesis. Its bromine and nitro groups make it a versatile intermediate for constructing complex molecules. For example, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which is fundamental in creating pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify surface properties of materials. By attaching it to polymers, researchers can alter the hydrophobicity, which is crucial in developing advanced coatings and membranes .

Pharmaceutical Research

The compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its transformation into different derivatives can lead to the discovery of new drugs with potential therapeutic applications .

Photovoltaic Research

2-Bromo-1-isobutoxy-4-nitrobenzene: may be incorporated into organic photovoltaic cells. Its structural properties could be harnessed to improve the efficiency of electron transfer, enhancing the performance of solar cells .

Chemical Sensing

This chemical can be part of sensors for detecting specific substances. Its reactivity with certain analytes can lead to a measurable change, useful in environmental monitoring and diagnostics .

Catalysis

The compound’s nitro group can act as a ligand in catalytic systems, potentially improving the efficiency of various chemical reactions. This application is significant in industrial processes where catalysts are essential for production .

Nanotechnology

Researchers can use 2-Bromo-1-isobutoxy-4-nitrobenzene to synthesize nanoparticles with specific properties. These nanoparticles could have applications ranging from medical imaging to targeted drug delivery .

Agrochemical Development

In agrochemical research, this compound can be a starting point for developing new pesticides or herbicides. Its modification can lead to compounds that target specific pests or weeds without harming crops .

特性

IUPAC Name |

2-bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHCNCPLRUGADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548336 | |

| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288251-95-6 | |

| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)